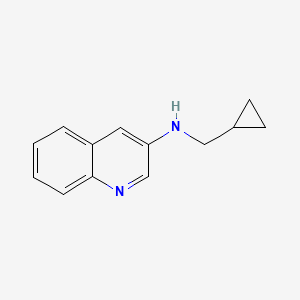
N-(cyclopropylmethyl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)quinolin-3-amine is a chemical compound with the molecular formula C13H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and industrial applications, and it is not intended for medical or clinical use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)quinolin-3-amine typically involves the reaction of quinoline derivatives with cyclopropylmethylamine. One common method includes the use of stannous chloride dihydrate in ethanol as a reducing agent . Another approach involves the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and one-pot reactions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride dihydrate and ethanol are frequently used.
Substitution: Reagents like alkyl halides and Grignard reagents are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
Scientific Research Applications
N-(cyclopropylmethyl)quinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing their activity and downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the cyclopropylmethyl group.
Quinoxalines: Structurally related compounds with a different arrangement of nitrogen atoms.
N-alkyl perhydroisoquinolines: Compounds with similar antifungal activity but higher cytotoxicity.
Uniqueness
N-(cyclopropylmethyl)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, where it can be used to explore new chemical reactions and biological pathways .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinolin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-2-4-13-11(3-1)7-12(9-15-13)14-8-10-5-6-10/h1-4,7,9-10,14H,5-6,8H2 |
InChI Key |
NEEALWJQMQMZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


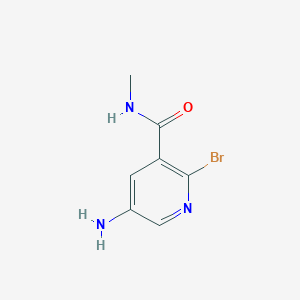
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
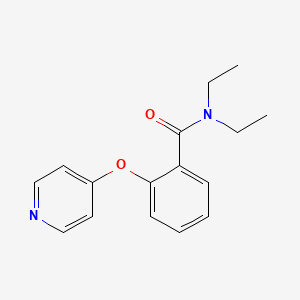
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
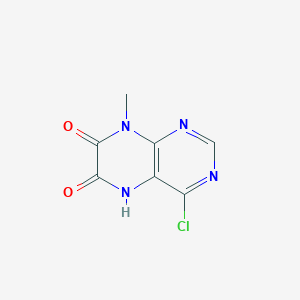
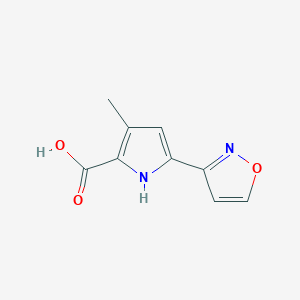
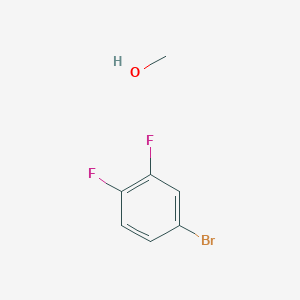
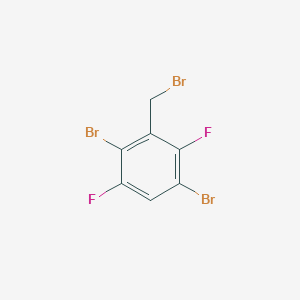
![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)
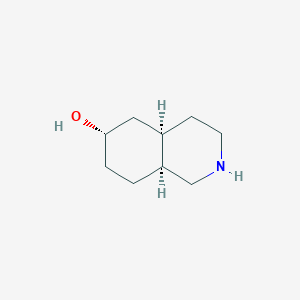
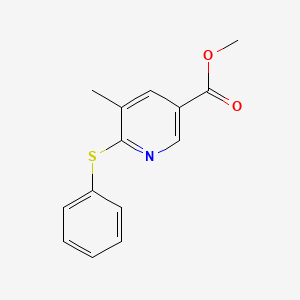
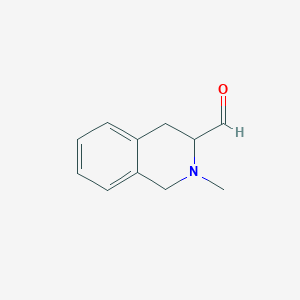
![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
